3-Pyridinemethanol finds its primary application in scientific research as a versatile building block for organic synthesis []. Its structure, containing both a pyridine ring and a methanol group, makes it a valuable precursor for the creation of more complex molecules with desired functionalities. Scientists utilize 3-pyridinemethanol in various organic reactions to introduce the pyridine moiety into target molecules []. This functionality is often associated with biological activity, making 3-pyridinemethanol a crucial component in the synthesis of potential drug candidates, agrochemicals, and other specialty chemicals [].
Due to the presence of the pyridine ring, 3-pyridinemethanol holds promise in the development of new pharmaceuticals. The pyridine moiety is a common scaffold found in many clinically relevant drugs []. By incorporating 3-pyridinemethanol into the synthetic scheme, researchers can generate novel molecules with potential therapeutic applications. Some studies have explored the use of 3-pyridinemethanol derivatives as anti-inflammatory agents and anti-cancer drugs, although further research is needed to determine their efficacy and safety.
3-Pyridinemethanol, with the chemical formula C₆H₇NO and a molecular weight of 109.13 g/mol, is an aromatic primary alcohol derived from pyridine. Specifically, it features a hydroxymethyl group at the third position of the pyridine ring. This compound appears as a clear light yellow to yellow liquid and is classified under the CAS number 100-55-0. It serves as a significant synthetic intermediate in various
These reactions highlight its versatility as a precursor in organic synthesis.
3-Pyridinemethanol exhibits significant biological properties:
These activities underline its potential in pharmaceutical applications.
Multiple synthetic routes exist for producing 3-Pyridinemethanol:
These methods exemplify the compound's synthetic accessibility and versatility.
3-Pyridinemethanol finds numerous applications across various fields:
Studies have shown that 3-Pyridinemethanol interacts with various catalysts and substrates:
These interactions provide insights into its functional roles in both chemical and biological contexts.
Several compounds share structural similarities with 3-Pyridinemethanol. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
2-Pyridinemethanol | Moderate (0.85) | Hydroxymethyl group at position 2 |
4-Pyridinemethanol | Moderate (0.84) | Hydroxymethyl group at position 4 |
(5-Methylpyridin-3-yl)methanol | High (0.89) | Methyl substitution on the pyridine ring |
(6-Methylpyridin-3-yl)methanol | High (0.85) | Methyl substitution on the pyridine ring |
(E)-3-(Pyridin-3-yl)prop-2-en-1-ol | Moderate (0.84) | Double bond present in the side chain |
The uniqueness of 3-Pyridinemethanol lies in its specific hydroxymethyl substitution at the third position of the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .
Irritant